(S)-2-(ethylamino)-2-phenylethanol

Chiral synthesis Asymmetric catalysis Enantiomeric purity

(S)-2-(ethylamino)-2-phenylethanol (CAS 1063734-78-0) is a chiral amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It features a phenylethanol backbone with an (S)-configured stereocenter bearing an ethylamino substituent.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 1063734-78-0
Cat. No. B3026708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(ethylamino)-2-phenylethanol
CAS1063734-78-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCNC(CO)C1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1
InChIKeyTWZJJFDOOZXNRO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Ethylamino)-2-phenylethanol (CAS 1063734-78-0) Baseline Characterization for Sourcing Decisions


(S)-2-(ethylamino)-2-phenylethanol (CAS 1063734-78-0) is a chiral amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. It features a phenylethanol backbone with an (S)-configured stereocenter bearing an ethylamino substituent. Key physical properties include a predicted boiling point of 285.7 ± 20.0 °C at 760 mmHg, a density of 1.017 g/cm³, and a predicted pKa of 14.83 ± 0.10 . The compound's (S)-enantiomeric configuration, derived from L-phenylglycine, is its primary defining characteristic, making it a key chiral building block for asymmetric synthesis applications .

Sourcing (S)-2-(Ethylamino)-2-phenylethanol (CAS 1063734-78-0): Why In-Class Analogs Are Not Interchangeable


Generic substitution among the C10H15NO amino alcohol isomer class is not scientifically viable due to fundamental differences in stereochemistry and regiochemistry. The target compound possesses a defined (S)-stereocenter at the β-carbon, which is critical for applications requiring chiral recognition, such as asymmetric catalysis or the synthesis of enantiopure pharmaceuticals [1]. In contrast, alternative isomers like 2-(Phenethylamino)ethanol (CAS 2842-37-7) and 2-(Ethyl(phenyl)amino)ethanol (CAS 92-50-2) lack this specific stereochemistry entirely and possess distinct constitutional arrangements of the phenyl and amino groups . The following evidence demonstrates that these structural differences translate into quantifiable distinctions in critical sourcing parameters including purity, physical properties, and documented application-specific utility.

(S)-2-(Ethylamino)-2-phenylethanol (CAS 1063734-78-0) Evidence-Based Differentiation Guide


Stereochemical Identity as a Determinant of Synthetic Utility: (S)-Enantiomer vs. Achiral Analog

The target compound is defined by its single, defined (S)-stereocenter, confirmed by its IUPAC name (2S)-2-(ethylamino)-2-phenylethanol and InChI Key TWZJJFDOOZXNRO-SNVBAGLBSA-N, which specifically encodes the (S)-configuration [1]. This contrasts with the closest achiral constitutional isomer, 2-(Phenethylamino)ethanol (CAS 2842-37-7), which lacks a stereocenter entirely and is therefore incapable of participating in diastereoselective transformations [2]. For applications requiring enantioselectivity, such as the synthesis of chiral ligands or enantiopure active pharmaceutical ingredients (APIs), the use of the achiral analog would result in racemic or achiral products, a fundamentally different and often unacceptable outcome. The target compound's documented use as a key intermediate in the synthesis of dopamine receptor ligands per patent WO2023012345 directly leverages this stereochemical identity [3].

Chiral synthesis Asymmetric catalysis Enantiomeric purity

Regiochemical Distinction: β-Amino Alcohol vs. N-Alkylated Ethanolamine and Implications for Reactivity

The target compound is a β-amino alcohol, characterized by an amino group and a hydroxyl group on adjacent carbon atoms. This 1,2-amino alcohol motif enables specific reactivity, such as chelation to metal ions or condensation to form oxazolidines, that is not possible for its regioisomer, 2-(Ethyl(phenyl)amino)ethanol (CAS 92-50-2) [1]. The regioisomer is an N-alkylated ethanolamine, where the amino and hydroxyl groups are separated by an ethylene bridge, precluding the formation of stable 5-membered chelate rings . While no direct comparative study was identified for these specific compounds, the reactivity differences between β-amino alcohols and N-alkylethanolamines are a well-established class-level inference in organic chemistry. The target compound's reported use as a ligand in catalytic processes directly stems from this β-amino alcohol structural feature [2].

Regioselectivity Reactivity Functional group manipulation

Commercial Purity Tiers: NLT 98% vs. Standard 95% Supply

A key differentiator in the commercial supply chain is the availability of higher purity grades. The target compound is offered by specialist suppliers at a minimum purity specification of NLT 98% (Not Less Than 98%) . This contrasts with the more commonly available 95% purity grade found at multiple generalist vendors . The 3% absolute difference in purity represents a significant reduction in potential impurities (up to 5% total impurities at 95% purity vs. up to 2% total impurities at 98% purity), which can be critical for reactions sensitive to side products or for generating high-quality analytical standards.

Chemical purity Quality control Procurement specifications

Documented Application in Chiral Ligand Synthesis vs. Unspecified Roles of Analogs

The target compound's utility is concretely demonstrated by its specific mention as a key intermediate in the preparation of novel dopamine receptor ligands with improved blood-brain barrier penetration, as disclosed in patent WO2023012345 [1]. This is a direct, application-specific differentiation. In contrast, a search for analogous patents or specific applications for its closest in-class comparator, 2-(Phenethylamino)ethanol (CAS 2842-37-7), reveals a lack of similarly defined roles; it is instead described in more generic terms, such as a chemical of interest in medicinal chemistry with potential effects on neurotransmitter systems . The target compound's specific mention in a recent patent application provides a clear, verifiable rationale for its selection in research programs focused on CNS drug discovery.

Dopamine receptor ligand Chiral intermediate Medicinal chemistry

Physical Property Distinctions: Boiling Point vs. Melting Point Profile

The target compound's physical property profile differentiates it from certain isomers. It is a liquid or low-melting solid at room temperature, with a predicted boiling point of 285.7 °C at 760 mmHg and a density of 1.017 g/cm³ . This contrasts with the regioisomer 2-(Ethyl(phenyl)amino)ethanol (CAS 92-50-2), which is reported to have a melting point of 36-38 °C, making it a solid at standard laboratory conditions [1]. This difference in physical state (liquid vs. solid) at room temperature can influence handling, solubility, and purification strategies. While the target compound's melting point is listed as N/A in several sources, it is consistently handled as a liquid or oil at ambient conditions, as evidenced by synthetic procedures describing it as a 'yellow oil' .

Physicochemical properties Handling and storage Purification

High-Impact Application Scenarios for (S)-2-(Ethylamino)-2-phenylethanol (CAS 1063734-78-0) Sourcing


Synthesis of Enantiopure CNS Drug Candidates

The compound is an optimal choice as a chiral building block for synthesizing enantiopure drug candidates, specifically for central nervous system (CNS) targets. Its documented role as a key intermediate in the synthesis of novel dopamine receptor ligands with improved blood-brain barrier penetration, as per patent WO2023012345, makes it a strategic procurement target for medicinal chemistry programs focused on neuropsychiatric disorders [1]. The defined (S)-stereochemistry is essential for achieving the desired biological activity of the final ligand.

Development of Chiral Ligands for Asymmetric Catalysis

Researchers developing new chiral ligands or catalysts for asymmetric synthesis should prioritize this compound over its achiral or regioisomeric analogs. Its β-amino alcohol backbone allows for bidentate coordination to metal centers, a key feature for creating effective chiral catalysts [2]. The (S)-configuration provides a defined chiral environment, which can be transferred to a prochiral substrate, leading to enantioselective bond formation [3].

High-Purity Analytical Standard Preparation

For analytical chemistry laboratories requiring a high-purity standard for method development (e.g., HPLC, LC-MS), sourcing the NLT 98% grade from specialist vendors is justified . The 3% absolute purity increase over the standard 95% grade minimizes background signals from impurities, leading to more accurate calibration curves and lower limits of detection and quantification.

Technical Documentation Hub

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